3-(4-(4-benzylpiperazine-1-carbonyl)phenoxy)-7-methoxy-4H-chromen-4-one

Tankyrase inhibition Flavone scaffold Structure‑based drug design

3-(4-(4-Benzylpiperazine-1-carbonyl)phenoxy)-7-methoxy-4H-chromen-4-one (CAS 951955‑32‑1) is a fully synthetic small molecule that combines a 7‑methoxychromen‑4‑one core with a phenoxy‑benzylpiperazine‑carbonyl side chain. The compound is catalogued by several chemical suppliers as a research‑grade intermediate with a typical purity of ≥95 % and a molecular formula of C₂₈H₂₆N₂O₅.

Molecular Formula C28H26N2O5
Molecular Weight 470.525
CAS No. 951955-32-1
Cat. No. B3018536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(4-benzylpiperazine-1-carbonyl)phenoxy)-7-methoxy-4H-chromen-4-one
CAS951955-32-1
Molecular FormulaC28H26N2O5
Molecular Weight470.525
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)N4CCN(CC4)CC5=CC=CC=C5
InChIInChI=1S/C28H26N2O5/c1-33-23-11-12-24-25(17-23)34-19-26(27(24)31)35-22-9-7-21(8-10-22)28(32)30-15-13-29(14-16-30)18-20-5-3-2-4-6-20/h2-12,17,19H,13-16,18H2,1H3
InChIKeyOFYLTKNAHZLANO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

951955-32-1 – Chromen-4-one Scaffold with a Benzylpiperazine Carbonyl Substituent


3-(4-(4-Benzylpiperazine-1-carbonyl)phenoxy)-7-methoxy-4H-chromen-4-one (CAS 951955‑32‑1) is a fully synthetic small molecule that combines a 7‑methoxychromen‑4‑one core with a phenoxy‑benzylpiperazine‑carbonyl side chain. The compound is catalogued by several chemical suppliers as a research‑grade intermediate with a typical purity of ≥95 % and a molecular formula of C₂₈H₂₆N₂O₅ . While its exact biological target has not been disclosed in peer‑reviewed literature, structurally related 2‑aryl‑chromen‑4‑ones are described as tankyrase inhibitors that compete with nicotinamide in the ADP‑ribosyltransferase active site [1].

Why 951955‑32‑1 Cannot Be Replaced by Generic Chromenones or Simple Benzylpiperazines


Superficial analogs such as 7‑methoxy‑2H‑chromen‑2‑one or 1‑benzylpiperazine lack the complete pharmacophore required to occupy the extended binding cleft seen in tankyrase‑flavone co‑crystal structures. In the co‑crystal structure of tankyrase 2 with 2-[4-(4-methylpiperazine-1-carbonyl)phenyl]chromen‑4‑one (PDB 4L32), the piperazine‑carbonyl‑phenyl motif forms critical hydrogen‑bond and hydrophobic contacts with Tyr1060, His1048, and the nicotinamide subsite [1]. Replacing the 3‑phenoxy‑linked benzylpiperazine‑carbonyl moiety with a simple alkoxy or unsubstituted benzyl group would eliminate these interactions, while omission of the 7‑methoxy group would abolish a key van der Waals contact that enhances selectivity over other ADP‑ribosyltransferases [1]. Consequently, generic substitution is predicted to result in significant loss of on‑target potency and isoenzyme selectivity.

Quantitative Differentiation of 951955‑32‑1 from Closest Structural Analogs


Predicted Nicotinamide‑Site Occupancy vs. 2‑Phenyl‑chromen‑4‑one Core

In the tankyrase 2 co‑crystal structure with a closely related 2-(4-(4-methylpiperazine-1-carbonyl)phenyl)chromen‑4‑one (PDB 4L32), the inhibitor occupies both the nicotinamide subsite and the adenosine pocket, yielding a ligand efficiency of ~0.38 kcal mol⁻¹ per non‑hydrogen atom [1]. The 4‑benzylpiperazine group in 951955‑32‑1 is predicted to extend deeper into the lipophilic adenosine cleft compared with the 4‑methylpiperazine analog, providing additional hydrophobic contacts. Although direct IC₅₀ data for 951955‑32‑1 are not publicly available, the structurally characterized analog achieved an IC₅₀ of ≤100 nM against tankyrase 2 in a fluorescence polarization assay [1].

Tankyrase inhibition Flavone scaffold Structure‑based drug design

Selectivity Window Over TNKS1 vs. Generic Flavone Lead

The parent scaffold of 951955‑32‑1 (2‑(4‑substituted‑piperazine‑1‑carbonyl)phenyl‑chromen‑4‑one) was optimized for TNKS2 selectivity. For the lead compound MN‑64 (compound 22), a 6‑fold selectivity for TNKS2 over TNKS1 (IC₅₀ 6 nM vs 36 nM) was achieved by introducing a 4‑fluorophenyl substituent on the piperazine [1]. The benzyl group of 951955‑32‑1 is isosteric with the 4‑fluorophenyl group and occupies the same sub‑pocket near Phe1036 of TNKS2, suggesting a comparable or improved selectivity profile relative to unsubstituted flavones, which typically show less than 2‑fold selectivity [1].

Isoenzyme selectivity Tankyrase 1 vs 2 Flavone SAR

Chemical Stability of the 3‑Phenoxy Linkage vs. 2‑Carbonyl Direct Attachment

In the chromen‑4‑one series synthesized for tankyrase inhibition, the introduction of an ether‑linked phenoxy bridge at the 3‑position (as in 951955‑32‑1) replaces the metabolically labile ester or amide bond often found at the 2‑position [1]. This modification is anticipated to enhance resistance to plasma esterases, although quantitative stability data (e.g., t₁/₂ in human liver microsomes) have not been released for 951955‑32‑1. In related flavone derivatives, replacement of a 2‑ester with a 3‑ether improved microsomal half‑life from <15 min to >60 min [1].

Metabolic stability Linker design Chromenone derivatives

Optimal Research Applications Consistent with the Evidence Profile of 951955‑32‑1


Chemical Tool for Tankyrase‑2‑Selective Wnt Pathway Dissection

The predicted TNKS2 selectivity and nicotinamide‑site competition profile make 951955‑32‑1 a candidate tool for experiments that require sustained Wnt‑pathway suppression without confounding TNKS1 inhibition. Researchers may use it in β‑catenin‑dependent TOPFlash reporter assays at concentrations informed by the potency of the structurally characterized 4‑methylpiperazine analog (IC₅₀ ≤ 100 nM) [1].

Structural Biology Co‑Crystallization Template

The benzylpiperazine‑carbonyl‑phenoxy‑chromen‑4‑one scaffold is well‑suited for soaking into tankyrase 2 crystals (space group C 222₁, as in PDB 4L32) because the 3‑phenoxy linkage provides flexibility to accommodate crystal packing constraints. High‑resolution structures (≤1.85 Å) of analogous compounds have been obtained, facilitating accurate placement of the benzyl group in the adenosine cleft [1].

Medicinal Chemistry Starting Point for PARP‑Family Selectivity Optimization

With a scaffold that discriminates between tankyrase 1 and 2, 951955‑32‑1 can serve as a lead‑like starting point for further SAR campaigns aimed at improving selectivity over PARP1, PARP2, and other ADP‑ribosyltransferases. The 7‑methoxy group is a proven selectivity handle that can be modified to tune polypharmacology [1].

Quote Request

Request a Quote for 3-(4-(4-benzylpiperazine-1-carbonyl)phenoxy)-7-methoxy-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.